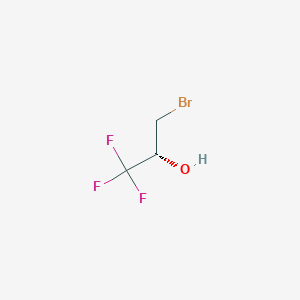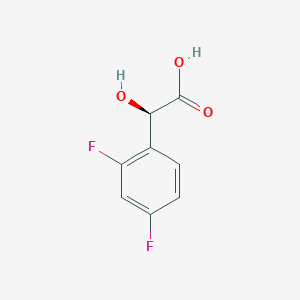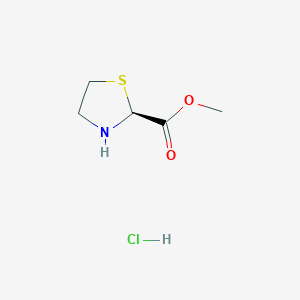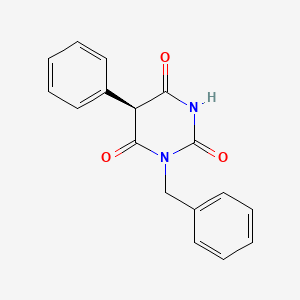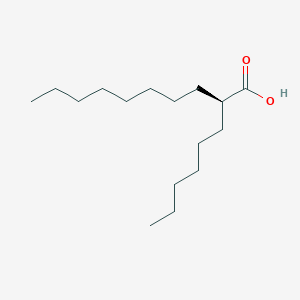
(S)-2-Hexyldecanoic acid
Descripción general
Descripción
(S)-2-Hexyldecanoic acid is a chiral fatty acid with a long hydrocarbon chain It is characterized by the presence of a carboxyl group (-COOH) at one end and a hexyl group attached to the second carbon atom of the decanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hexyldecanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective hydrogenation of 2-hexyldec-2-enoic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, with hydrogen gas at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as lipases, to achieve high enantioselectivity. These enzymes can catalyze the esterification of racemic mixtures, followed by selective hydrolysis to yield the desired enantiomer. This method is advantageous due to its high efficiency and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Hexyldecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the hydrocarbon chain can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
(S)-2-Hexyldecanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (S)-2-Hexyldecanoic acid involves its interaction with cell membranes, where it can modulate membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect lipid metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Decanoic acid: Lacks the hexyl group, making it less hydrophobic.
Hexanoic acid: Shorter chain length, resulting in different physical properties.
(2R)-2-hexyldecanoic acid: The enantiomer of (S)-2-Hexyldecanoic acid, with different biological activity.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its long hydrocarbon chain and chiral center make it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition .
Propiedades
IUPAC Name |
(2S)-2-hexyldecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOLZNNXZPAGBH-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](CCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
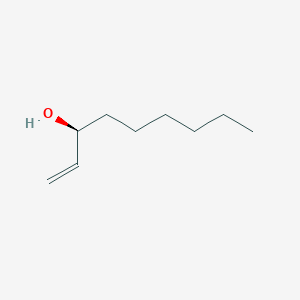
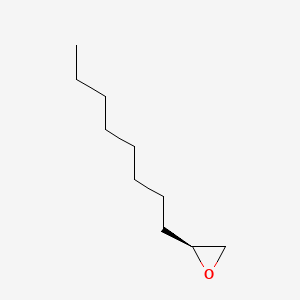
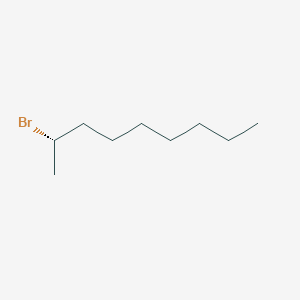

![(3S,5S,8R,9S,10S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B8254243.png)
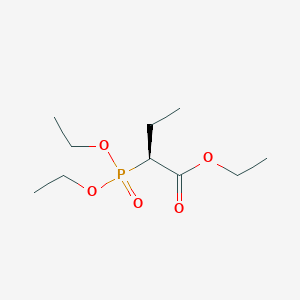
![[(3S)-2,2,3,4,4,4-hexafluorobutyl] 2-methylprop-2-enoate](/img/structure/B8254250.png)
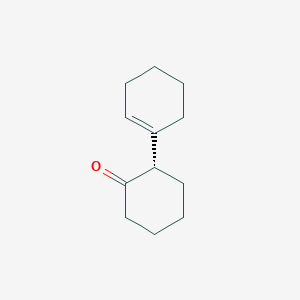
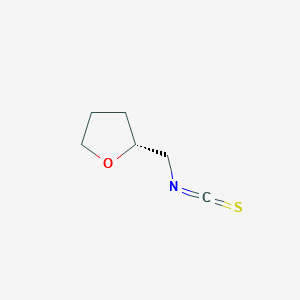
![[(2R)-oxolan-2-yl]methyl prop-2-enoate](/img/structure/B8254276.png)
